molecular formula C21H26N2O2 B14951881 N,N'-propane-1,3-diylbis(3-phenylpropanamide)

N,N'-propane-1,3-diylbis(3-phenylpropanamide)

Cat. No.: B14951881
M. Wt: 338.4 g/mol
InChI Key: MNOBWVSOKGQGSO-UHFFFAOYSA-N
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Description

N,N’-propane-1,3-diylbis(3-phenylpropanamide) is a chemical compound with the molecular formula C23H30N2O2 It is characterized by the presence of two phenylpropanamide groups connected by a propane-1,3-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-propane-1,3-diylbis(3-phenylpropanamide) typically involves the reaction of 3-phenylpropanoic acid with propane-1,3-diamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bonds. The reaction can be represented as follows:

3-phenylpropanoic acid+propane-1,3-diamineN,N’-propane-1,3-diylbis(3-phenylpropanamide)\text{3-phenylpropanoic acid} + \text{propane-1,3-diamine} \rightarrow \text{N,N'-propane-1,3-diylbis(3-phenylpropanamide)} 3-phenylpropanoic acid+propane-1,3-diamine→N,N’-propane-1,3-diylbis(3-phenylpropanamide)

Industrial Production Methods

In an industrial setting, the production of N,N’-propane-1,3-diylbis(3-phenylpropanamide) may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is typically heated to promote the formation of the desired product, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N,N’-propane-1,3-diylbis(3-phenylpropanamide) can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide groups can be reduced to amines under suitable conditions.

    Substitution: The hydrogen atoms on the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N,N’-propane-1,3-diylbis(3-phenylpropanamide) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which N,N’-propane-1,3-diylbis(3-phenylpropanamide) exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-ethane-1,2-diylbis(3-phenylpropanamide): Similar structure but with an ethane linker instead of propane.

    N,N’-butane-1,4-diylbis(3-phenylpropanamide): Similar structure but with a butane linker instead of propane.

Uniqueness

N,N’-propane-1,3-diylbis(3-phenylpropanamide) is unique due to its specific linker length, which can influence its chemical reactivity and interactions with other molecules

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

3-phenyl-N-[3-(3-phenylpropanoylamino)propyl]propanamide

InChI

InChI=1S/C21H26N2O2/c24-20(14-12-18-8-3-1-4-9-18)22-16-7-17-23-21(25)15-13-19-10-5-2-6-11-19/h1-6,8-11H,7,12-17H2,(H,22,24)(H,23,25)

InChI Key

MNOBWVSOKGQGSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCCNC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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